Technical details regarding the synthesis may include:
WS 30581B has a complex molecular structure characterized by specific stereochemical configurations. The precise arrangement of atoms within the molecule contributes to its biological activity. The structural data typically includes:
X-ray crystallography is often employed to elucidate the exact three-dimensional arrangement of atoms in WS 30581B, confirming its stereochemical configuration .
WS 30581B participates in various chemical reactions that are crucial for its biological activity. These reactions may include:
Technical details regarding these reactions often involve kinetic studies and concentration-response analyses to determine the efficacy of WS 30581B in inhibiting specific biological pathways.
The mechanism of action for WS 30581B primarily revolves around its interaction with cellular targets that modulate physiological responses. For instance:
Data supporting these mechanisms are typically derived from laboratory experiments involving cell cultures and animal models, providing insights into how WS 30581B exerts its effects at the molecular level.
WS 30581B exhibits several physical and chemical properties that are essential for understanding its behavior in biological systems:
Relevant data often includes spectroscopic analyses (e.g., NMR, IR) that confirm the compound's identity and purity .
WS 30581B has promising applications in scientific research, particularly in pharmacology. Its potential uses include:
The ongoing research into WS 30581B highlights its importance as a subject of interest within medicinal chemistry and drug discovery fields .
WS 30581B (CAS No. 93773-63-8) is a naturally occurring indole alkaloid belonging to the pimprinine family of microbial metabolites. It was first isolated from Streptoverticillium waksmanii and structurally identified as a 2-butyl-5-(1H-indol-3-yl)oxazole derivative (molecular formula: C₁₅H₁₆N₂O; MW: 240.3 g/mol) [3] [5] [6]. Contemporary research prioritizes WS 30581B due to its dual bioactive significance:
The compound exemplifies the therapeutic value of microbial secondary metabolites in drug discovery, particularly for viral pathogens with limited treatment options.
Despite its promise, WS 30581B research faces significant limitations:
Table 1: Key Unresolved Research Questions for WS 30581B
Domain | Critical Gap | Research Impact |
---|---|---|
Mechanism of Action | Target identification in viral replication | Rational drug design |
Chemistry | Efficient synthesis/derivatization methods | Material access for preclinical studies |
Translational Study | In vivo efficacy and toxicity profiling | Clinical viability assessment |
This review delineates the following objectives:
The theoretical significance lies in:
This analysis is constrained to:
Table 2: Core Structural Features of the Pimprinine Family
Compound | R-Group at Oxazole-C2 | Molecular Formula | Key Bioactivity |
---|---|---|---|
Pimprinine | Methyl (-CH₃) | C₁₂H₁₀N₂O | Weak MAO inhibition |
Pimprinethine | Ethyl (-C₂H₅) | C₁₃H₁₂N₂O | Moderate anti-EV71 (EC₅₀: 35 μM) |
WS 30581 A | Propyl (-C₃H₇) | C₁₄H₁₄N₂O | Antiplatelet; Anti-EV71 (EC₅₀: 16 μM) |
WS 30581 B | Butyl (-C₄H₉) | C₁₅H₁₆N₂O | Anti-EV71 (EC₅₀: 11 μM); Anti-ADV7 |
Table 3: Physicochemical Properties of WS 30581B
Property | Value | Source/Technique |
---|---|---|
CAS Number | 93773-63-8 | Commercial suppliers [5] [6] |
Molecular Formula | C₁₅H₁₆N₂O | High-resolution MS [3] |
Molecular Weight | 240.3 g/mol | [5] [6] |
Melting Point | 122–124 °C (ethyl acetate solvate) | [5] |
Predicted Boiling Point | 430.1 ± 28.0 °C | Computational modeling [5] |
SMILES Notation | CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | [6] |
Table 4: Antiviral Profile of WS 30581B Against Key Pathogens
Virus | Assay System | EC₅₀ (μM) | SI (Selectivity Index) | Key Mechanism |
---|---|---|---|---|
EV71 | Human RD cells | 11 ± 3 | 21 | Early replication inhibition (RNA synthesis) [9] [10] |
ADV-7 | Human RD cells | Not reported | >20 | Replication cycle disruption (stage unspecified) [9] |
CVB3 | Human RD cells | >80 | <3 | Minimally active |
HSV-1 | Vero cells | >80 | <3 | Minimally active |
H1N1 | MDCK cells | >80 | <3 | Minimally active |
Table 5: Critical Research Gaps and Proposed Directions for WS 30581B
Domain | Current Limitation | Recommended Action |
---|---|---|
Mechanistic Depth | Indirect evidence for replication-stage inhibition | Target deconvolution (e.g., NS5 polymerase binding assays) |
Chemical Synthesis | No established synthetic route | Develop total synthesis via oxazole-indole coupling |
Structural Optimization | Limited SAR beyond alkyl chain length | Synthesize C2-modified analogs (branched alkyl, aryl) |
In vivo Validation | Absent pharmacokinetic/toxicology data | Murine efficacy models of EV71/ADV-7 infection |
Formulation | Stability/solubility unknown | Preformulation studies (solid-state characterization) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: